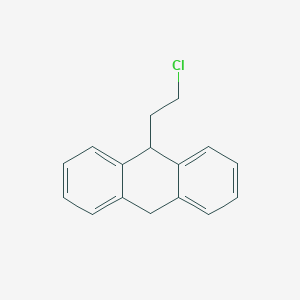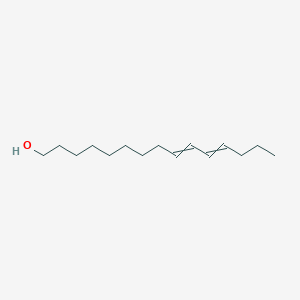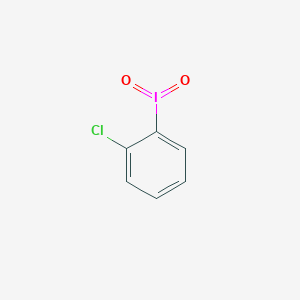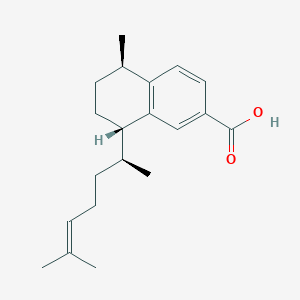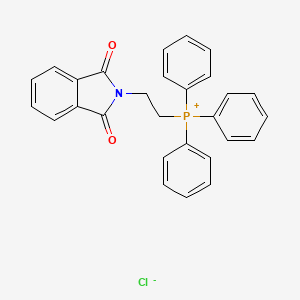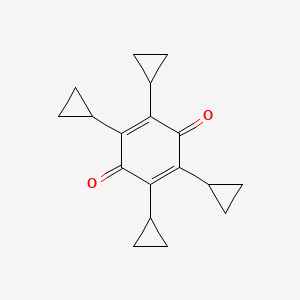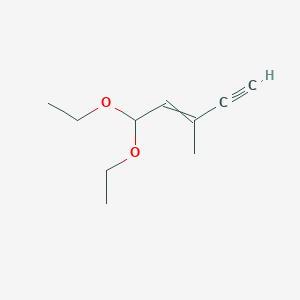
5,5-Diethoxy-3-methylpent-3-en-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diethoxy-3-methylpent-3-en-1-yne is an organic compound with the molecular formula C10H16O2. It is characterized by the presence of an alkyne group, an alkene group, and two ethoxy groups attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethoxy-3-methylpent-3-en-1-yne typically involves the reaction of 3-methylpent-3-en-1-yne with diethyl ether in the presence of a strong acid catalyst. The reaction conditions often include:
Temperature: Room temperature to 50°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Diethyl ether
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,5-Diethoxy-3-methylpent-3-en-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of light or heat.
Major Products
Oxidation: Formation of 5,5-diethoxy-3-methylpent-3-en-2-one or 5,5-diethoxy-3-methylpentanoic acid.
Reduction: Formation of 5,5-diethoxy-3-methylpent-3-ene or 5,5-diethoxy-3-methylpentane.
Substitution: Formation of 5,5-dihalo-3-methylpent-3-en-1-yne derivatives.
Scientific Research Applications
5,5-Diethoxy-3-methylpent-3-en-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5-Diethoxy-3-methylpent-3-en-1-yne involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne and alkene groups allow it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes. The ethoxy groups may enhance its solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Methylpent-3-en-1-yne: A simpler analog without the ethoxy groups.
5,5-Dimethylhex-3-en-1-yne: Similar structure but with methyl groups instead of ethoxy groups.
Uniqueness
5,5-Diethoxy-3-methylpent-3-en-1-yne is unique due to the presence of both alkyne and alkene groups along with two ethoxy groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
64259-53-6 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
5,5-diethoxy-3-methylpent-3-en-1-yne |
InChI |
InChI=1S/C10H16O2/c1-5-9(4)8-10(11-6-2)12-7-3/h1,8,10H,6-7H2,2-4H3 |
InChI Key |
REVZHRGXDXHRAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C=C(C)C#C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


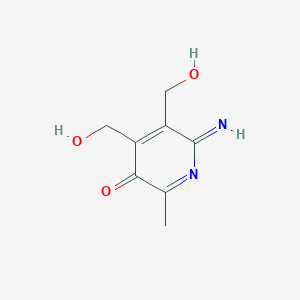

![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)

